molecular formula C16H21BrO3 B1343580 Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate CAS No. 898776-98-2

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate

Cat. No.: B1343580
CAS No.: 898776-98-2
M. Wt: 341.24 g/mol
InChI Key: AWFIHPMSPJIFQT-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes a brominated aromatic ring and a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The brominated aromatic ring and ester group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(4-chloro-2-methylphenyl)-7-oxoheptanoate
  • Ethyl 7-(4-fluoro-2-methylphenyl)-7-oxoheptanoate
  • Ethyl 7-(4-iodo-2-methylphenyl)-7-oxoheptanoate

Uniqueness

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and affect the compound’s overall chemical behavior.

Properties

IUPAC Name

ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)14-10-9-13(17)11-12(14)2/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFIHPMSPJIFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645701
Record name Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-98-2
Record name Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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